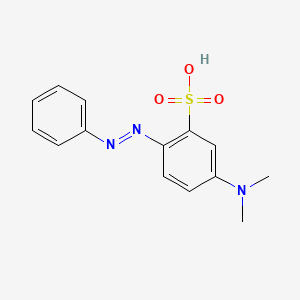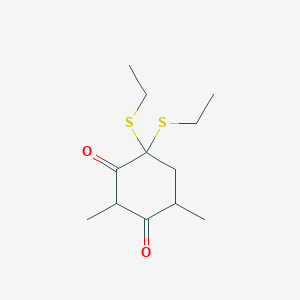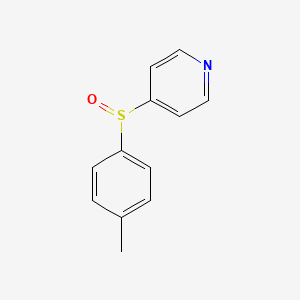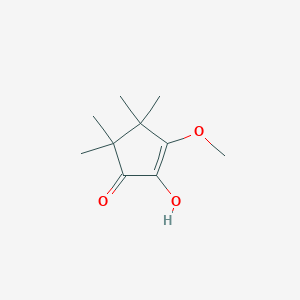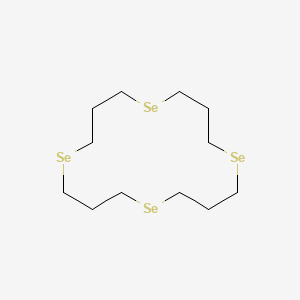![molecular formula C10H27NOSi2 B14305462 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine CAS No. 113347-68-5](/img/structure/B14305462.png)
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine is a compound that belongs to the class of silanamines. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine typically involves the reaction of hexamethyldisilazane with other reagents under controlled conditions. One common method involves the use of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with hydroxyl groups to form volatile derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other compounds.
Biology: The compound is used in biological research for its ability to modify biomolecules.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine involves its interaction with molecular targets and pathways. The trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These groups can be chemically modified to alter the compound’s properties and enhance its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine include:
Hexamethyldisilazane: A compound with similar trimethylsilyl groups.
Trimethylsilyl chloride: Another compound with trimethylsilyl groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups. These groups confer unique properties to the compound, making it highly useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
113347-68-5 |
|---|---|
Molekularformel |
C10H27NOSi2 |
Molekulargewicht |
233.50 g/mol |
IUPAC-Name |
2-methyl-N-trimethylsilyl-1-trimethylsilyloxypropan-2-amine |
InChI |
InChI=1S/C10H27NOSi2/c1-10(2,11-13(3,4)5)9-12-14(6,7)8/h11H,9H2,1-8H3 |
InChI-Schlüssel |
YGINZJDPGHKJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO[Si](C)(C)C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


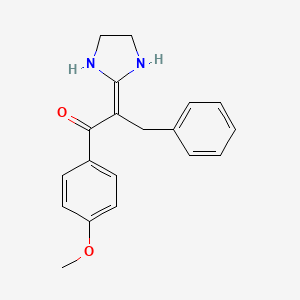
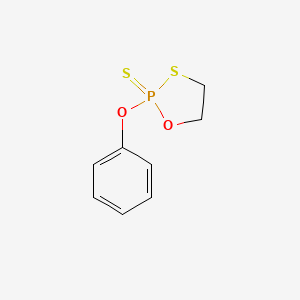
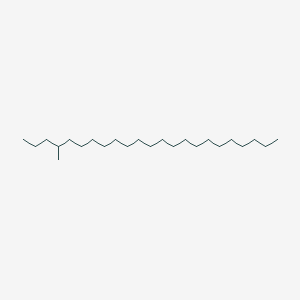
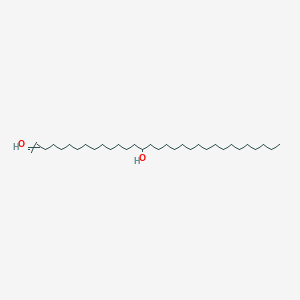
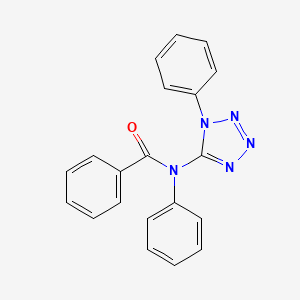
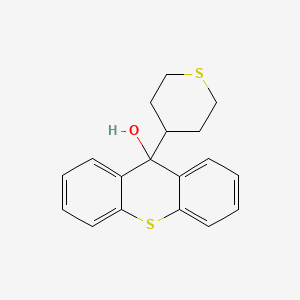

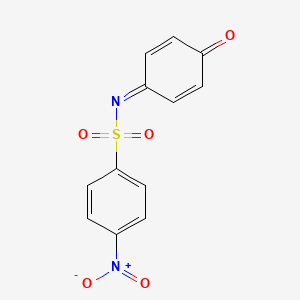
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
